molecular formula C19H18N4O4 B2897203 2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide CAS No. 1334375-58-4

2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Cat. No. B2897203
CAS RN: 1334375-58-4
M. Wt: 366.377
InChI Key: HMWPRCHKMCYWGV-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
The exact mass of the compound 2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

2,5-Dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide shows promise as an antiprotozoal agent. Compounds similar in structure have demonstrated strong DNA affinities and substantial in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, which are protozoal pathogens responsible for diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

This compound is useful in the synthesis of various heterocyclic compounds, including imidazolidines and oxadiazoles. These synthesized compounds can be utilized in further chemical studies and applications (Carpenter & Chadwick, 1985).

Molecular Interactions and Crystal Structures

Studies have shown that compounds with similar structures exhibit significant molecular interactions, such as hydrogen bonding. These interactions are crucial in understanding the stability and reactivity of these molecules, which can be applied in drug design and material science (Zhao & Zhou, 2009).

Antimicrobial Activities

Derivatives of this compound have demonstrated antimicrobial activities. This includes activity against various microorganisms, implying potential use in developing new antimicrobial agents (Başoğlu et al., 2013).

NLO Properties and Antitubercular Activity

Studies involving similar oxadiazole and pyrazine derivatives have indicated non-linear optical (NLO) properties and promising antitubercular activities. These properties are significant in the fields of materials science and pharmacology (El-Azab et al., 2018).

Anti-HIV Activity

Compounds structurally related to 2,5-dimethyl-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide have been identified as potential HIV-1 entry inhibitors, providing a foundation for the development of novel HIV therapies (Katritzky et al., 2009).

properties

IUPAC Name

2,5-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-8-15(12(2)26-11)17(25)20-19-22-21-18(27-19)13-9-16(24)23(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPRCHKMCYWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide

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